Abiraterone

Beschreibung

Abiraterone is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis. Abiraterone was first approved by the FDA and EMA on April, July, and September 2011, respectively. It is used to treat metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer. As abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption.

Abiraterone is a Cytochrome P450 17A1 Inhibitor. The mechanism of action of abiraterone is as a Cytochrome P450 17A1 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2C8 Inhibitor.

Abiraterone is a Cytochrome P450 17A1 Inhibitor. The mechanism of action of abiraterone is as a Cytochrome P450 17A1 Inhibitor.

Abiraterone is a steroidal antiandrogen used to treat metastatic, castration-resistant prostate cancer. Abiraterone is associated with an appreciable rate of serum enzyme elevation during therapy and with rare but potentially severe instances of acute liver injury with jaundice.

Abiraterone is a steroidal compound with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

ABIRATERONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cancer and neoplasm and has 4 investigational indications.

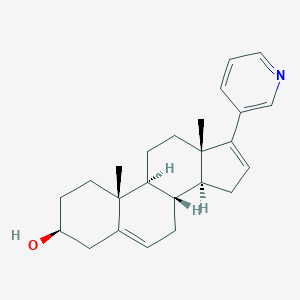

a steroidal inhibitor of cytochrome P450(17alpha)/C17-20 lyase; structure given in first source

See also: Abiraterone Acetate (active moiety of); Abiraterone Decanoate (has salt form).

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOSMCIZMLWJML-VJLLXTKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879993 |

Source

|

| Record name | Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-19-3 |

Source

|

| Record name | Abiraterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abiraterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abiraterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G819A456D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abiraterone's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, administered as its prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its primary mechanism of action is the potent and selective inhibition of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking this enzyme, abiraterone effectively shuts down the production of testosterone and other androgens that fuel prostate cancer growth. This technical guide provides an in-depth exploration of the in vitro models and experimental data that have elucidated the multifaceted mechanism of action of abiraterone, extending beyond CYP17A1 inhibition to its effects on androgen receptor signaling and direct tumor cell activity.

Core Mechanism: Inhibition of CYP17A1

Abiraterone is a steroidal CYP17A1 inhibitor that blocks both the 17α-hydroxylase and 17,20-lyase activities of the enzyme.[1][2][3][4] This dual inhibition is crucial as it halts the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone synthesis in the testes, adrenal glands, and within the tumor microenvironment itself.[1]

In vitro studies have established that abiraterone is a slow, tight-binding inhibitor of CYP17A1.[5][6] This involves an initial weak binding followed by a slow isomerization to a high-affinity complex, resulting in prolonged engagement with the enzyme.[5][6]

Quantitative Data on CYP17A1 Inhibition

| Parameter | Value | Cell/System | Reference |

| Ki * | 0.39 nM | High-affinity CYP17A1-abiraterone complex | [5][6] |

Note: Ki represents the inhibition constant of the final high-affinity complex.

Impact on Androgen Receptor (AR) Signaling

Beyond its primary role in androgen deprivation, abiraterone exhibits direct effects on androgen receptor (AR) signaling in prostate cancer cell lines. In vitro models using cell lines such as LNCaP and VCaP have demonstrated that abiraterone can inhibit AR output.[7] This effect is partially overcome by the addition of dihydrotestosterone (DHT), indicating that the inhibition of intratumoral androgen synthesis plays a significant role.[7] However, the persistent inhibition of AR output even in the presence of DHT suggests additional anti-androgen effects of abiraterone on prostate tumor cells.[7] Some studies suggest that abiraterone can directly inhibit the AR, independent of its action on CYP17A1.[8]

Quantitative Data on AR Output Inhibition

| Cell Line | IC50 for AR Output Inhibition | Conditions | Reference |

| LNCaP | 100-300 nM | - | [7] |

Effects on Cell Viability and Proliferation

In vitro assays have consistently shown that abiraterone reduces the viability of various prostate cancer cell lines. This effect is observed in both androgen-sensitive (LNCaP) and androgen-insensitive (PC3) models, suggesting mechanisms of action that are not solely dependent on AR signaling.[9]

Quantitative Data on Cell Viability

| Cell Line | Treatment | Effect | Reference |

| LNCaP, PC3, SJSA-1 | Abiraterone | Reduced cell viability | [9] |

The Role of Abiraterone Metabolites

The in vitro and in vivo metabolism of abiraterone is complex, leading to the formation of several metabolites with their own biological activities. One of the key metabolites is Δ4-abiraterone (D4A), which is formed from abiraterone by the action of 3β-hydroxysteroid dehydrogenase (3βHSD).[10] D4A has been shown to be a more potent inhibitor of multiple steroidogenic enzymes and also acts as a direct AR antagonist.[6][10]

Further metabolism of D4A can lead to the formation of 5α-reduced and 5β-reduced metabolites.[10] Notably, the 5α-reduced metabolite, 3-keto-5α-abiraterone, can act as an AR agonist and may contribute to treatment resistance by promoting prostate cancer progression.[10]

Experimental Protocols

CYP17A1 Inhibition Assay

Objective: To determine the inhibitory activity of abiraterone on CYP17A1.

Methodology:

-

System: Human liver microsomes or recombinant human CYP17A1 enzyme.

-

Substrate: Radiolabeled pregnenolone or progesterone.

-

Incubation: The enzyme is pre-incubated with varying concentrations of abiraterone. The reaction is initiated by the addition of the substrate and NADPH.

-

Analysis: The reaction products (e.g., 17α-hydroxyprogesterone, androstenedione) are separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Quantification: The amount of product formed is quantified using a radiodetector.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Androgen Receptor (AR) Reporter Assay

Objective: To measure the effect of abiraterone on AR transcriptional activity.

Methodology:

-

Cell Line: Prostate cancer cells (e.g., LNCaP, VCaP) are transiently or stably transfected with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Cells are treated with varying concentrations of abiraterone in the presence or absence of an AR agonist (e.g., DHT).

-

Lysis and Assay: After a defined incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the control (agonist-treated cells), and IC50 values are determined.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of abiraterone on the viability and proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates.

-

Treatment: After allowing the cells to attach, they are treated with a range of concentrations of abiraterone or a vehicle control for a specified duration (e.g., 72 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and dose-response curves are generated to determine the IC50.

Western Blot Analysis

Objective: To determine the effect of abiraterone on the expression of specific proteins (e.g., AR, PSA, proteins involved in apoptosis).

Methodology:

-

Cell Treatment and Lysis: Cells are treated with abiraterone, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9]

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Abiraterone's primary mechanism of action via CYP17A1 inhibition.

Caption: Workflow for assessing Abiraterone's effect on cell viability using an MTT assay.

Caption: Downstream effects of Abiraterone on the androgen receptor signaling pathway.

References

- 1. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. urosource.uroweb.org [urosource.uroweb.org]

- 9. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prostatecancertopics.com [prostatecancertopics.com]

An In-depth Technical Guide to the Synthesis of Abiraterone Acetate and its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for abiraterone acetate, a critical therapeutic agent in the treatment of castration-resistant prostate cancer. The document details the prevalent manufacturing routes, focusing on the chemistry of key transformations and the formation of process-related impurities. Experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction to Abiraterone Acetate Synthesis

Abiraterone acetate [(3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate] is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone. Abiraterone is a potent and irreversible inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, which is crucial for androgen biosynthesis. The synthesis of abiraterone acetate typically commences from readily available steroid precursors, most commonly dehydroepiandrosterone (DHEA) or its 3-acetate derivative. Two primary synthetic strategies have emerged as commercially viable: the "triflate pathway" and the "hydrazone/vinyl iodide pathway." This guide will delve into both, with a greater emphasis on the more widely documented hydrazone route.

Synthetic Pathways

The Hydrazone/Vinyl Iodide Pathway

This pathway is a frequently employed method for the large-scale synthesis of abiraterone acetate. It involves a multi-step process starting from dehydroepiandrosterone-3-acetate.[1] The key transformations include the formation of a hydrazone intermediate, its conversion to a vinyl iodide, a palladium-catalyzed Suzuki coupling to introduce the pyridine moiety, and a final acetylation step.

The synthesis begins with the reaction of dehydroepiandrosterone-3-acetate with hydrazine hydrate to form the corresponding hydrazone.[1] This reaction is a partial Wolff–Kishner reduction.[1]

Experimental Protocol: Hydrazone Formation [1]

-

Materials: Dehydroepiandrosterone-3-acetate (DHEA acetate), hydrazine hydrate, ethyl acetate.

-

Procedure: To a stirred solution of DHEA acetate in ethyl acetate at ambient temperature, add hydrazine hydrate. The reaction mixture is then heated to reflux for approximately 10 hours.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the hydrazone intermediate.

-

Yield: This step typically affords an isolated yield of around 70-95%.[1][2]

The hydrazone intermediate is then converted to the corresponding vinyl iodide. This transformation is achieved through the Barton vinyl iodide synthesis, which utilizes iodine in the presence of a base, such as tetramethylguanidine (TMG).[1]

Experimental Protocol: Barton Vinyl Iodide Synthesis [1]

-

Materials: Hydrazone intermediate, iodine, tetramethylguanidine (TMG), ethyl acetate.

-

Procedure: A solution of the hydrazone intermediate in ethyl acetate is slowly added to a mixture of iodine and TMG at a controlled temperature of 15–20 °C. The reaction is maintained at this temperature for 2–3 hours.

-

Work-up: Standard aqueous work-up procedures are employed to isolate the vinyl iodide intermediate.

-

Yield: Isolated yields for this step are in the range of 65-80%.[1][2]

The crucial carbon-carbon bond formation to introduce the pyridine ring is accomplished via a Suzuki-Miyaura coupling reaction. The vinyl iodide intermediate is reacted with a pyridine-containing borane derivative, typically diethyl(3-pyridyl)borane, in the presence of a palladium catalyst and a base.[1]

Experimental Protocol: Suzuki Coupling [1]

-

Materials: Vinyl iodide intermediate, diethyl(3-pyridyl)borane (BET), bis(triphenylphosphine)palladium(II) dichloride, sodium carbonate, aqueous isopropyl alcohol (IPA).

-

Procedure: The vinyl iodide intermediate is reacted with diethyl(3-pyridyl)borane in aqueous isopropyl alcohol in the presence of bis(triphenylphosphine)palladium(II) dichloride as the catalyst and sodium carbonate as the base. The reaction is carried out at an elevated temperature.

-

Work-up: The reaction mixture is worked up to isolate the abiraterone acetate.

-

Yield: This step typically results in an isolated yield of approximately 75-81%.[1][3]

If the synthesis is performed with DHEA as the starting material, a final acetylation step is required to convert the 3β-hydroxyl group of abiraterone to the acetate ester, yielding abiraterone acetate.[4]

Experimental Protocol: Acetylation [5]

-

Materials: Abiraterone, dichloromethane, triethylamine, acetic anhydride.

-

Procedure: To a solution of abiraterone and triethylamine in dichloromethane, cooled to 0-5°C, acetic anhydride is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

Work-up: The reaction mixture is filtered, and the organic layer is washed with water and an aqueous sodium bicarbonate solution. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from 90% ethanol to yield high-purity abiraterone acetate.[5]

-

Yield: The molar yield for this step is typically high, around 96.7%.[5]

The Triflate Pathway

An alternative synthetic route to abiraterone acetate involves the formation of a 17-enol triflate intermediate from DHEA-3-acetate.[4][6] This triflate is then subjected to a Suzuki coupling with diethyl(3-pyridyl)borane.[4]

DHEA-3-acetate is reacted with trifluoromethanesulfonic anhydride in the presence of a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine, to form the 17-enol triflate.[6]

The resulting triflate is then coupled with diethyl(3-pyridyl)borane using a palladium catalyst to yield abiraterone acetate.[4] While this route is shorter, it is often associated with higher costs due to the expensive reagents like triflic anhydride and the hindered base.[4] It can also lead to the formation of by-products that require chromatographic purification.[3][4]

Process-Related Impurities

The multi-step synthesis of abiraterone acetate can lead to the formation of several process-related impurities. The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

| Impurity Name | Structure | Stage of Formation | Formation Mechanism |

| Deacylated Impurity (Abiraterone) | 3β-hydroxy derivative | Hydrazone Formation / Suzuki Coupling | Hydrolysis of the 3β-acetate group under basic or acidic conditions during work-up.[1][7] |

| 17-Methyl Impurity | Methyl group at C-17 instead of the pyridine ring | Barton Vinyl Iodide Synthesis | Incomplete reaction or side reaction during the iodination of the hydrazone.[1] |

| Hydroxy Impurity (Abiraterone) | 3β-hydroxy derivative | Suzuki Coupling | Hydrolysis of the acetate group under the basic conditions of the Suzuki coupling reaction.[1] |

| Diene Impurity | Additional double bond at C-3,4 | Suzuki Coupling | Elimination of the acetate group under the reaction conditions.[1] |

| Gem-diiodide Impurity | Two iodine atoms at C-17 | Barton Vinyl Iodide Synthesis | An intermediate in the Barton vinyl iodide synthesis that can persist if the reaction is incomplete.[1] |

| Bis-steroidal Impurity | Dimer of the steroid | Suzuki Coupling | Homocoupling of the vinyl iodide intermediate or reaction between the product and the starting material.[4][8] |

| Epoxide Impurities (α and β) | Epoxide at the 5,6-double bond | Final API / Process Development | Oxidation of the 5,6-double bond of abiraterone acetate, potentially by residual oxidizing agents.[9] |

| Androsta-3,5,16-trien-17-yl triflate | Diene triflate | Triflate Pathway | Elimination of acetic acid from the DHEA-3-acetate starting material during the triflation reaction.[4] |

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the hydrazone/vinyl iodide pathway for abiraterone acetate synthesis.

| Synthetic Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) | Reference(s) |

| Hydrazone Formation | Hydrazone Intermediate | 70 - 96 | 99 | [10] |

| Barton Vinyl Iodide Synthesis | Vinyl Iodide Intermediate | 65 - 84 | 96 | [1][8] |

| Suzuki Coupling | Abiraterone Acetate (crude) | 75 - 82 | - | [1][2] |

| Acetylation | Abiraterone Acetate | 96.7 | >98 | |

| Overall Yield | Abiraterone Acetate | ~43.5 - 51.9 | >99.5 (after recrystallization) | [4][10] |

Visualizing the Synthesis and Impurity Formation

The following diagrams, generated using the DOT language, illustrate the main synthetic pathways and the formation of key impurities.

References

- 1. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]

- 6. US20170044207A1 - Procedure for the preparation of abiraterone acetate and intermediates thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of epoxide impurities of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of CYP17A1 Inhibition by Abiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Its therapeutic efficacy stems from the potent and selective inhibition of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms underpinning Abiraterone's inhibition of CYP17A1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

The Role of CYP17A1 in Androgen Biosynthesis

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum of testicular, adrenal, and prostatic tumor tissues.[4][5] It catalyzes two sequential and crucial reactions in the steroidogenesis pathway:

-

17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.[4]

-

17,20-lyase activity: The subsequent cleavage of these hydroxylated products to form the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[4]

These precursors are then converted to potent androgens like testosterone and dihydrotestosterone (DHT), which are primary drivers of prostate cancer cell proliferation.[4] The 17,20-lyase activity of CYP17A1 is allosterically enhanced by cytochrome b5, a small hemoprotein that promotes the interaction between CYP17A1 and cytochrome P450 reductase (CPR).[5][6][7]

Abiraterone's Dual Inhibitory Mechanism

Abiraterone effectively curtails androgen production by inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[4][8] This dual inhibition leads to a significant reduction in the circulating levels of androgens, thereby depriving prostate cancer cells of the hormonal fuel they require for growth and survival.[2][9]

Nature of Inhibition: A Complex Interaction

The interaction between Abiraterone and CYP17A1 is multifaceted and has been characterized as:

-

Competitive: Abiraterone competes with the natural substrates of CYP17A1 for binding to the active site.

-

Slow-, Tight-Binding, and Irreversible: Abiraterone exhibits a time-dependent inhibition, initially binding weakly to the enzyme before isomerizing to a high-affinity, stable complex.[10][11] This prolonged engagement with the enzyme contributes to its sustained inhibitory effect.[10] X-ray crystallography studies have revealed that the pyridine nitrogen of Abiraterone coordinates with the heme iron within the active site of CYP17A1, contributing to its potent inhibition.[12] Some studies also suggest an irreversible binding nature.

Quantitative Analysis of CYP17A1 Inhibition

The potency of Abiraterone's inhibitory action on CYP17A1 has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.

| Parameter | Enzyme Activity | Value | Reference |

| IC50 | 17α-hydroxylase | 2.5 nM | [4] |

| 17,20-lyase | 15 nM | [4] | |

| Ki * | Final high-affinity complex | 0.39 nM | [10] |

Note: The Ki value represents the inhibition constant of the final high-affinity CYP17A1-abiraterone complex, indicating a very tight binding.

Signaling Pathway and Experimental Workflow

Steroidogenesis Pathway and Abiraterone's Point of Intervention

The following diagram illustrates the steroid biosynthesis pathway, highlighting the central role of CYP17A1 and the inhibitory action of Abiraterone.

Caption: Steroidogenesis pathway illustrating CYP17A1's dual activity and Abiraterone's inhibition.

Experimental Workflow for Determining CYP17A1 Inhibition

The following diagram outlines a typical experimental workflow for assessing the inhibitory potential of a compound like Abiraterone on CYP17A1 activity in vitro.

Caption: Workflow for in vitro CYP17A1 inhibition assay.

Detailed Experimental Protocol: CYP17A1 Enzyme Inhibition Assay

This protocol provides a generalized methodology for determining the IC50 values of an inhibitor against CYP17A1's hydroxylase and lyase activities.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Abiraterone on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Recombinant human CYP17A1, cytochrome P450 reductase (POR), and cytochrome b5.

-

Radiolabeled substrates: [³H]progesterone (for hydroxylase activity) and [³H]17-hydroxypregnenolone (for lyase activity).

-

Abiraterone (test inhibitor).

-

NADPH regenerating system.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Organic solvent for steroid extraction (e.g., ethyl acetate).

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Abiraterone in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Abiraterone stock solution to obtain a range of concentrations for testing.

-

Prepare the enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer. The optimal ratio of these components should be determined empirically, but a 1:2:1 ratio of CYP17A1:POR:cytochrome b5 is a common starting point.[13]

-

-

Assay Setup:

-

In microcentrifuge tubes, add the serially diluted Abiraterone or vehicle control (DMSO).

-

Add the enzyme master mix to each tube.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled substrate and the NADPH regenerating system to each tube.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or base).

-

Extract the steroids from the aqueous mixture using an organic solvent.

-

-

Analysis:

-

Separate the substrate and the product using either TLC or HPLC.

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Abiraterone concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mechanisms of Resistance to Abiraterone

Despite its effectiveness, resistance to Abiraterone can develop over time. Understanding these mechanisms is crucial for the development of subsequent therapeutic strategies. Key resistance mechanisms include:

-

Upregulation of CYP17A1: Increased expression of the target enzyme can overcome the inhibitory effects of the drug.[9][14]

-

Androgen Receptor (AR) Alterations: This includes AR amplification, overexpression, and the emergence of AR splice variants that can be constitutively active, even in the absence of androgens.[14][15][16]

-

Activation of Alternative Signaling Pathways: Tumor cells may bypass the need for androgen signaling by activating other growth pathways.

Conclusion

Abiraterone's mechanism of action is a well-defined and potent inhibition of the dual enzymatic activities of CYP17A1. Its complex binding nature ensures a sustained reduction in androgen biosynthesis, providing a significant clinical benefit for patients with advanced prostate cancer. A thorough understanding of its inhibitory mechanism, the steroidogenesis pathway, and the methods for its evaluation are essential for the ongoing research and development of novel and more effective therapies targeting androgen signaling in prostate cancer.

References

- 1. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 5. Role of cytochrome b5 in the modulation of the enzymatic activities of cytochrome P450 17α-hydroxylase/17,20-lyase (P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome b5: novel roles in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tianmingpharm.com [tianmingpharm.com]

- 9. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Resistance to Abiraterone in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]

- 15. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oaepublish.com [oaepublish.com]

Off-Target Effects of Abiraterone in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, a potent and selective inhibitor of the steroidogenic enzyme CYP17A1, is a cornerstone in the treatment of advanced prostate cancer.[1][2] Its primary mechanism of action involves the blockade of androgen biosynthesis, thereby depriving cancer cells of the hormonal fuel required for their growth and proliferation.[1] However, a growing body of evidence reveals that Abiraterone's therapeutic efficacy and its adverse effect profile may be influenced by a range of off-target activities. This technical guide provides an in-depth exploration of these off-target effects in various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

On-Target and Off-Target Enzyme Inhibition by Abiraterone and its Metabolites

Abiraterone and its primary active metabolite, Δ4-abiraterone (D4A), exhibit inhibitory activity against a panel of steroidogenic and drug-metabolizing enzymes beyond CYP17A1. The following tables summarize the available quantitative data on these interactions.

Table 1: Inhibitory Activity of Abiraterone against Steroidogenic Enzymes

| Enzyme | Activity Inhibited | IC50 / Ki | Cell Line / System | Reference(s) |

| CYP17A1 (17α-hydroxylase) | Progesterone 17α-hydroxylation | IC50: 2.5 nM | Cell-free assay | [1] |

| CYP17A1 (17,20-lyase) | 17α-hydroxypregnenolone C17,20-lyase | IC50: 15 nM | Cell-free assay | [1] |

| 3β-hydroxysteroid dehydrogenase 1 (3βHSD1) | DHEA to androstenedione conversion | Ki: 2.1 µM (competitive) | Recombinant human enzyme | [1] |

| 3β-hydroxysteroid dehydrogenase 2 (3βHSD2) | DHEA to androstenedione conversion | Ki: 8.8 µM (competitive) | Recombinant human enzyme | [1] |

| CYP21A2 | 21-hydroxylase activity | Significant inhibition at 1 µM | Purified recombinant enzyme | [3] |

Table 2: Inhibitory Activity of Abiraterone against Cytochrome P450 (CYP) Enzymes

| Enzyme | IC50 / Ki | Inhibition Type | Reference(s) |

| CYP2D6 | Strong inhibitor | - | [4] |

| CYP2C9 | IC50: 13.9 µM | - | [5] |

| CYP3A4/5 | Moderate inhibitor | - | [6] |

| CYP1A2 | Strong inhibitor | - | [7] |

| CYP2C19 | Moderate inhibitor | - | [7] |

| CYP2C8 | Weak inhibitor | - | [7] |

Table 3: Comparative Inhibitory Activity of Abiraterone and its Metabolite Δ4-abiraterone (D4A)

| Enzyme | Compound | IC50 / Ki | Potency vs. Abiraterone | Cell Line / System | Reference(s) |

| 3βHSD | D4A | - | ~10-fold more potent | LNCaP and VCaP cells | [8] |

| CYP17A1 | D4A | Potent inhibitor | - | - | [8] |

| SRD5A | D4A | Potent inhibitor | - | - | [8] |

| CYP2C9 | D4A | IC50: 40 µM | Less potent | Recombinant enzyme | [5] |

Direct Androgen Receptor Modulation

Beyond its enzymatic targets, Abiraterone can directly interact with the androgen receptor (AR), including mutant forms that arise during therapy and contribute to resistance.

Table 4: Abiraterone and Metabolite Interaction with the Androgen Receptor

| Compound | AR Type | Activity | EC50 / Ki | Cell Line | Reference(s) |

| Abiraterone | Wild-type AR | Antagonist | EC50: 13.4 µM | - | [8] |

| Abiraterone | T877A mutant AR | Antagonist | EC50: 7.9 µM | - | [8] |

| 3-keto-5α-abiraterone | Wild-type AR | Agonist | - | LNCaP, LAPC4 | [9] |

The progesterone-activated T878A mutant AR has been identified in patients progressing on Abiraterone, suggesting that elevated progesterone levels resulting from CYP17A1 inhibition can paradoxically activate this mutant receptor.[10][11]

Disruption of Mitotic Processes through Polo-Like Kinase 1 (Plk1) Interaction

A significant androgen receptor-independent off-target effect of Abiraterone is its interference with mitotic processes. Abiraterone treatment can lead to defects in mitotic spindle orientation and chromosome condensation.[12][13][14] This disruption sensitizes cancer cells to the effects of Polo-like kinase 1 (Plk1) inhibitors, leading to synergistic cancer cell killing.[12][13][14][15] This synergistic effect is observed across a variety of cancer cell types, not limited to prostate cancer, and is independent of AR signaling.[12][13][14]

Impact on Cellular Metabolism

Abiraterone has been shown to influence key metabolic pathways in cancer cells, including cholesterol biosynthesis and mitochondrial function.

Cholesterol Biosynthesis

As a steroid-based drug, Abiraterone can impact the intricate network of cholesterol metabolism. Some studies suggest a potential link between Abiraterone's efficacy and the cholesterol biosynthesis pathway, with potential synergistic effects when combined with statins.[16]

Mitochondrial Function

Emerging evidence suggests that Abiraterone may affect mitochondrial function. One study demonstrated that a derivative of Abiraterone could target mitochondria and enhance the drug's inhibitory effect on CYP17.[17] Another report indicated that Abiraterone can promote glycolysis (the Warburg effect) in androgen-independent prostate cancer cells through a Smad3-mediated pathway, suggesting a complex interplay with cellular energy metabolism.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Abiraterone's off-target activities and the general workflows for their investigation.

Caption: Abiraterone's primary on-target and key off-target effects on steroidogenesis and the androgen receptor.

Caption: Synergistic effect of Abiraterone and Plk1 inhibitors on mitotic progression.

Caption: General experimental workflow for determining enzyme inhibition by Abiraterone.

Caption: Workflow for assessing Abiraterone's direct binding to the androgen receptor.

Detailed Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

Objective: To determine the IC50 value of Abiraterone against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5 (for lyase activity)

-

Radiolabeled substrates (e.g., [14C]-Progesterone for hydroxylase activity, [3H]-17α-hydroxypregnenolone for lyase activity)

-

NADPH

-

Abiraterone

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and for the lyase assay, cytochrome b5 in the reaction buffer.

-

Add Abiraterone at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ethyl acetate).

-

Extract the steroids from the reaction mixture.

-

Separate the substrate and product(s) using TLC.

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Abiraterone.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of Abiraterone for the androgen receptor.

Materials:

-

Androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled androgen (e.g., [3H]-Mibolerone)

-

Abiraterone

-

Assay buffer

-

Wash buffer

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the assay buffer, radiolabeled androgen, and varying concentrations of Abiraterone.

-

Add the AR-LBD to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Transfer the incubation mixture to a filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Abiraterone to determine the IC50 value.[13][14]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Abiraterone on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3, DU145)

-

Complete cell culture medium

-

Abiraterone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Abiraterone for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.[18][19]

Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify changes in intracellular or secreted steroid hormone levels in cancer cells following Abiraterone treatment.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Abiraterone

-

Internal standards (deuterated steroids)

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

LC-MS/MS system

Procedure:

-

Culture cancer cells and treat with Abiraterone for the desired time.

-

Collect cell lysates or culture medium.

-

Add internal standards to the samples.

-

Perform liquid-liquid or solid-phase extraction to isolate the steroids.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the steroids using a suitable chromatography column and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each steroid based on the standard curve.[20][21]

Conclusion

The therapeutic actions of Abiraterone extend beyond its primary role as a CYP17A1 inhibitor. Its off-target effects on other steroidogenic enzymes, direct modulation of the androgen receptor, and interference with fundamental cellular processes such as mitosis contribute to its overall clinical profile. A comprehensive understanding of these off-target activities is crucial for optimizing therapeutic strategies, anticipating potential mechanisms of resistance, and identifying novel combination therapies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of Abiraterone and develop next-generation therapies for cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The interactions of abiraterone and its pharmacologically active metabolite D4A with cytochrome P450 2C9 (CYP2C9)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Abiraterone Treatment in Castration-Resistant Prostate Cancer Selects for Progesterone Responsive Mutant Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abiraterone treatment in castration-resistant prostate cancer selects for progesterone responsive mutant androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinicsofoncology.org [clinicsofoncology.org]

- 17. researchgate.net [researchgate.net]

- 18. Clinical Evaluation of Abiraterone in the Treatment of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deciphering the performance of polo-like kinase 1 in triple-negative breast cancer progression according to the centromere protein U-phosphorylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Abiraterone and its Metabolites: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its primary mechanism of action is the potent and irreversible inhibition of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway.[3][4] By blocking CYP17A1, abiraterone effectively suppresses the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are crucial for the growth and survival of prostate cancer cells.[3][4] However, the biological activity of abiraterone extends beyond its direct inhibition of androgen synthesis. Abiraterone is metabolized into several active compounds, most notably Δ4-abiraterone (D4A), which exhibits a more complex and potent antitumor profile than the parent drug.[5][6] This guide provides an in-depth technical overview of the biological activities of abiraterone and its key metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Beyond CYP17A1 Inhibition

Abiraterone's therapeutic effects are primarily attributed to its ability to halt androgen production. It selectively and irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.[1][4] This dual inhibition prevents the conversion of pregnenolone and progesterone into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby significantly reducing systemic and intratumoral androgen levels.[3][4]

The biological narrative becomes more intricate with the in vivo conversion of abiraterone to its metabolites. The initial and most significant metabolic step is the conversion of abiraterone to Δ4-abiraterone (D4A) by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[5][6] D4A is not merely a byproduct but a potent bioactive molecule with a multi-pronged attack on the androgen signaling axis.[5][6]

Further metabolism of D4A by 5α-reductase leads to the formation of metabolites such as 3-keto-5α-abiraterone.[7] Intriguingly, this particular metabolite has been shown to act as an androgen receptor (AR) agonist, potentially contributing to treatment resistance by promoting prostate cancer progression.[7] This highlights the double-edged sword of abiraterone metabolism and has led to clinical investigations into co-administering abiraterone with 5α-reductase inhibitors like dutasteride to shift the metabolic balance towards the more therapeutically favorable D4A.[8]

Quantitative Biological Activity

The potency of abiraterone and its metabolites has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the inhibitory activity of these compounds against different enzymes, while the equilibrium dissociation constant (Kd) and effective concentration (EC50) are used to characterize their interaction with the androgen receptor.

| Compound | Target | Assay System | IC50 / Kd / EC50 | Reference |

| Abiraterone | CYP17A1 (17α-hydroxylase) | Recombinant human CYP17A1 | 2.5 nM | [9] |

| CYP17A1 (17,20-lyase) | Recombinant human CYP17A1 | 15 nM | [9] | |

| 3βHSD | CRPC cell lines | < 1 µM | [3] | |

| Androgen Receptor (mutant T877A) | LNCaP cells | Lower affinity than D4A and 5α-Abi | [7] | |

| Androgen Receptor (wild-type) | LAPC4 cells | Lower affinity than D4A and 5α-Abi | [7] | |

| Δ4-Abiraterone (D4A) | CYP17A1 | 293 cells expressing CYP17A1 | Similar potency to Abiraterone | [10] |

| 3βHSD | LNCaP and VCaP cells | ~10-fold more potent than Abiraterone | [10] | |

| SRD5A | - | Inhibits SRD5A | [10] | |

| Androgen Receptor (mutant & wild-type) | LNCaP and LAPC4 cells | Competitive antagonist, comparable to enzalutamide | [5] | |

| 3-keto-5α-Abiraterone | Androgen Receptor (mutant T877A) | LNCaP cells | Agonist activity | [7] |

| Androgen Receptor (wild-type) | LAPC4 cells | Agonist activity | [7] |

Signaling and Metabolic Pathways

The interplay between abiraterone metabolism and the androgen signaling pathway is complex. The following diagrams, generated using the DOT language, illustrate these critical pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Abiraterone inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]

- 7. prostatecancertopics.com [prostatecancertopics.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Discovery and development of novel Abiraterone analogs

An In-depth Technical Guide to the Discovery and Development of Novel Abiraterone Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgen receptor (AR) signaling.[1] Standard treatment involves androgen deprivation therapy (ADT) to reduce testicular androgen production.[2] However, many patients progress to metastatic castration-resistant prostate cancer (mCRPC), a state where the disease progresses despite low testosterone levels.[2] Research has revealed that mCRPC is not truly hormone-refractory but remains dependent on AR signaling, fueled by intratumoral and adrenal androgen synthesis.[1][3]

A key enzyme in this process is Cytochrome P450 17A1 (CYP17A1), which is essential for the biosynthesis of androgens from cholesterol precursors.[3][4] CYP17A1 catalyzes two critical reactions: 17α-hydroxylase and 17,20-lyase activities.[5][6] This understanding led to the rational design of Abiraterone, a potent and irreversible inhibitor of CYP17A1, which has revolutionized the treatment of advanced prostate cancer.[2][7] Abiraterone acetate, the prodrug of abiraterone, effectively decreases circulating levels of androgens like testosterone and dihydrotestosterone (DHT).[4][5]

Despite its success, Abiraterone is associated with side effects stemming from its potent inhibition of the 17α-hydroxylase function, which can lead to mineralocorticoid excess.[8] Furthermore, resistance mechanisms can emerge. This has spurred the development of novel Abiraterone analogs with goals of improved potency, enhanced selectivity for the 17,20-lyase activity, better side-effect profiles, and efficacy against resistant tumors. This guide details the core signaling pathways, discovery workflows, and key experimental protocols central to the development of these next-generation inhibitors.

Target Signaling Pathway: Androgen Biosynthesis

The development of Abiraterone and its analogs is rooted in targeting the androgen biosynthesis pathway. CYP17A1 is a critical control point in this pathway. By inhibiting both its 17α-hydroxylase and 17,20-lyase functions, Abiraterone blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[4][5] Understanding this pathway is fundamental to designing new inhibitors.

References

- 1. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. icr.ac.uk [icr.ac.uk]

- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 5. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. icr.ac.uk [icr.ac.uk]

- 8. Abiraterone and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Abiraterone Binding to CYP17A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the human steroidogenesis pathway, responsible for catalyzing both 17α-hydroxylase and 17,20-lyase reactions essential for the production of androgens. In castration-resistant prostate cancer (CRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment drives disease progression. Abiraterone, administered as the prodrug Abiraterone Acetate, is a potent, selective, and irreversible inhibitor of CYP17A1.[1] This document provides an in-depth technical overview of the structural and kinetic basis for Abiraterone's interaction with CYP17A1, consolidating crystallographic data, binding kinetics, and the experimental methodologies used for their determination.

Mechanism of Action: Inhibition of Androgen Biosynthesis

CYP17A1 is a key chokepoint in the synthesis of androgens such as dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][3] Abiraterone effectively blocks the dual enzymatic functions of CYP17A1, leading to a significant reduction in systemic androgen levels that fuel prostate cancer cell growth.[1][2] The drug is converted in vivo to its active form, abiraterone, which then targets the enzyme.[2]

The androgen biosynthesis pathway is a multi-step process occurring in the adrenal glands, testes, and prostate tumor tissues. Abiraterone's inhibition of CYP17A1 prevents the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and the subsequent formation of DHEA and androstenedione.[2]

References

Abiraterone's Profound Impact on Steroidogenesis: A Technical Guide

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of abiraterone's mechanism of action and its significant impact on the steroidogenesis pathways. This whitepaper details the potent and selective inhibition of the enzyme CYP17A1 by abiraterone, a critical control point in the synthesis of androgens.

Abiraterone acetate, the prodrug of abiraterone, is a cornerstone in the treatment of advanced prostate cancer. Its efficacy lies in its ability to suppress androgen production not only in the testes but also in the adrenal glands and within the tumor microenvironment itself.[1] This guide provides a granular view of the biochemical cascade initiated by abiraterone, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

Core Mechanism of Action: Dual Inhibition of CYP17A1

Abiraterone is a potent, selective, and irreversible inhibitor of CYP17A1, a key enzyme in the steroidogenesis pathway.[2] CYP17A1 possesses two distinct enzymatic activities, both of which are crucial for the synthesis of androgens and cortisol:

-

17α-hydroxylase activity: This function is essential for the production of both cortisol and androgens.[2]

-

17,20-lyase activity: This subsequent step is critical for the synthesis of androgen precursors.[2]

Abiraterone effectively inhibits both of these activities, leading to a significant reduction in the production of androgens such as dehydroepiandrosterone (DHEA), androstenedione, and testosterone.[3][4][5]

The potent inhibitory effect of abiraterone on CYP17A1 is quantified by its low half-maximal inhibitory concentration (IC50) values.

| Enzymatic Activity | IC50 Value (nM) | Reference |

| 17,20-lyase | 17 | [6][7] |

| 17α-hydroxylase | 18 | [6][7] |

| CYP17A1 (in H295R cells) | 15.5 | |

| CYP17A1 (general) | 72 | |

| 17α-hydroxylase | 2.5 | [8] |

| 17,20-lyase | 15 | [8] |

The Biochemical Cascade: Upstream Accumulation and Downstream Depletion

The inhibition of CYP17A1 by abiraterone leads to a significant alteration in the steroid hormone profile. Steroids upstream of the enzymatic block accumulate, while those downstream are depleted.

Quantitative Impact on Steroid Levels

The following tables summarize the dramatic changes observed in serum and prostate tissue steroid levels following treatment with abiraterone acetate.

Table 1: Changes in Serum Steroid Levels After Abiraterone Treatment

| Steroid | Change from Baseline | Reference |

| Pregnenolone | +486% | [3] |

| Progesterone | +2772% | [3] |

| Dehydroepiandrosterone (DHEA) | -91% | [3] |

| Dehydroepiandrosterone Sulfate (DHEAS) | -86% to >90% reduction | [9] |

| Androstenedione | -92% to -99% | [3][9] |

| Testosterone | -90% to -99.9% (often to undetectable levels) | [3][7][9] |

| Dihydrotestosterone (DHT) | -97% | [3] |

Table 2: Changes in Prostate Tissue Steroid Levels After Abiraterone Treatment

| Steroid | Change from Baseline | Reference |

| Pregnenolone | +670% | [3] |

| Progesterone | +1265% | [3] |

| Dehydroepiandrosterone (DHEA) | -98% | [3] |

| Androstenedione | -97% | [3] |

| Testosterone | -94% | [3] |

| Dihydrotestosterone (DHT) | -99% | [3] |

Visualizing the Impact: Steroidogenesis Pathway Inhibition

The following diagram illustrates the steroidogenesis pathway and highlights the points of inhibition by abiraterone, leading to the observed accumulation of upstream precursors and depletion of downstream androgens and cortisol.

Consequence of Cortisol Depletion and Clinical Management

The inhibition of CYP17A1's 17α-hydroxylase activity also leads to a decrease in cortisol production.[2] This reduction in cortisol triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. The elevated ACTH levels stimulate the adrenal glands, leading to an overproduction of mineralocorticoids upstream of the CYP17A1 block, such as corticosterone.[4] This can result in side effects like hypertension, hypokalemia, and fluid retention. To mitigate these effects, abiraterone is co-administered with a corticosteroid, typically prednisone, which provides negative feedback to the pituitary, suppressing ACTH and normalizing mineralocorticoid levels.[4]

Experimental Protocols for Studying Abiraterone's Effects

The characterization of abiraterone's impact on steroidogenesis relies on robust and sensitive analytical methods.

In Vitro CYP17A1 Inhibition Assay

This assay directly measures the potency of abiraterone in inhibiting the enzymatic activities of CYP17A1.

-

Objective: To determine the IC50 value of abiraterone against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

-

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 enzyme is used.

-

Substrates: Radiolabeled pregnenolone or progesterone are used as substrates for the 17α-hydroxylase activity, while radiolabeled 17α-hydroxypregnenolone is used for the 17,20-lyase activity.

-

Reaction: The enzyme, substrate, and varying concentrations of abiraterone are incubated. The reaction is initiated by the addition of a cofactor such as NADPH.

-

Analysis: The reaction products are separated from the substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified using a scintillation counter or mass spectrometry.

-

IC50 Calculation: The concentration of abiraterone that inhibits 50% of the enzymatic activity is determined.

-

Cell-Based Steroidogenesis Assay (H295R Cell Line)

The human adrenocortical carcinoma cell line, H295R, is a widely accepted model for studying steroidogenesis as it expresses the necessary enzymes.

-

Objective: To evaluate the effect of abiraterone on the production of various steroid hormones in a cellular context.

-

Methodology:

-

Cell Culture: H295R cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of abiraterone for a specified period (e.g., 48 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Steroid Quantification: The levels of a panel of steroid hormones (e.g., progesterone, DHEA, androstenedione, testosterone, cortisol) in the supernatant are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The changes in steroid profiles in response to abiraterone treatment are analyzed to determine its inhibitory effects on different stages of the steroidogenesis pathway.

-

Quantification of Steroid Hormones by LC-MS/MS

LC-MS/MS is the gold standard for the accurate and sensitive quantification of multiple steroid hormones in biological matrices.

-

Objective: To precisely measure the concentrations of various steroid hormones in serum, plasma, or tissue samples.

-

Methodology:

-

Sample Preparation: Steroids are extracted from the biological matrix, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The extracted steroids are separated using liquid chromatography, which separates the different steroid molecules based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated steroids are then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and then fragments them in a specific manner. By detecting these specific fragments, the instrument can identify and quantify each steroid with high specificity and sensitivity.[10][11][12][13][14]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CYP17A1 inhibitor like abiraterone.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening for modulatory effects on steroidogenesis using the human H295R adrenocortical cell line: a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. External beam radiotherapy and abiraterone in men with localized prostate cancer: safety and effect on tissue androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiraterone Acetate to Lower Androgens in Women With Classic 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I Clinical Trial of the CYP17 Inhibitor Abiraterone Acetate Demonstrating Clinical Activity in Patients With Castration-Resistant Prostate Cancer Who Received Prior Ketoconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Androgen dynamics and serum PSA in patients treated with abiraterone acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lcms.cz [lcms.cz]

- 14. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Abiraterone-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, a potent and specific inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action revolves around the blockade of androgen biosynthesis, a critical pathway for prostate cancer cell proliferation. As a steroidal compound, abiraterone's interactions with its primary target and potential off-targets are of significant interest for understanding its efficacy, predicting resistance mechanisms, and guiding the development of next-generation inhibitors. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has proven invaluable in elucidating the atomic-level details of these interactions. This technical guide provides an in-depth overview of the computational approaches used to model abiraterone-protein interactions, complete with detailed methodologies, quantitative data summaries, and visual representations of key pathways and workflows.

Abiraterone's Primary Target: CYP17A1

Abiraterone effectively inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway, thereby reducing the production of testosterone and dihydrotestosterone (DHT) that fuel prostate cancer growth.[1]

Androgen Biosynthesis Signaling Pathway

The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by Abiraterone.

In Silico Modeling of Abiraterone-CYP17A1 Interaction

Molecular docking studies have been instrumental in predicting the binding mode of Abiraterone within the active site of CYP17A1. These studies consistently show that the nitrogen atom of Abiraterone's pyridine ring coordinates with the heme iron of the enzyme.[2]

Experimental Protocol: Molecular Docking of Abiraterone with CYP17A1

-

Protein Preparation:

-

Obtain the crystal structure of human CYP17A1, for instance, from the Protein Data Bank (PDB ID: 3RUK).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM36, AMBER).

-

-

Ligand Preparation:

-

Obtain the 3D structure of Abiraterone from a chemical database like PubChem.

-

Assign partial charges to the ligand atoms (e.g., using Gasteiger charges).

-

Minimize the ligand's energy to obtain a stable conformation.

-

-

Docking Simulation:

-

Define the binding site on CYP17A1, typically as a sphere around the heme group.

-

Utilize a docking program such as AutoDock Vina or Surflex-Dock to perform the docking calculations.

-

Generate multiple binding poses and rank them based on their predicted binding affinity (docking score).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between Abiraterone and the active site residues of CYP17A1.

-

Identify key interactions such as hydrogen bonds and hydrophobic contacts. Key residues in CYP17A1 interacting with abiraterone include Phe114, Ile371, Val482, and Asn202.[2]

-

MD simulations provide a dynamic view of the Abiraterone-CYP17A1 complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.

Experimental Protocol: Molecular Dynamics Simulation of Abiraterone-CYP17A1 Complex

-

System Setup:

-

Use the best-ranked docked pose of the Abiraterone-CYP17A1 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove any steric clashes, first with restraints on the protein and ligand heavy atoms, followed by unrestrained minimization.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches a stable density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond occupancy and other non-bonded interactions throughout the simulation.

-

Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Quantitative Data for Abiraterone-CYP17A1 Interaction

| Parameter | Value | Method | Reference |

| IC50 (17,20-lyase) | 12 nM | In vitro assay | [2] |

| IC50 (17α-hydroxylase) | 7 nM | In vitro assay | [2] |

| Ki | 0.39 nM | In vitro kinetics | [3][4] |

| Binding Free Energy (in silico) | -14.5 kcal/mol | MM/PBSA | [3][4] |

| Binding Free Energy (experimental) | -12.8 kcal/mol | Derived from Ki | [3][4] |

Off-Target Interactions of Abiraterone

While highly selective for CYP17A1, Abiraterone has been shown to interact with other steroidogenic enzymes, which may contribute to its clinical profile and side effects.

Inhibition of 3β-hydroxysteroid dehydrogenase (3βHSD)

Abiraterone can inhibit 3βHSD, another key enzyme in the androgen biosynthesis pathway.[5][6] This dual inhibition may enhance its anti-androgenic effects.

Inhibition of CYP21A2

In silico docking and in vitro assays have demonstrated that Abiraterone can also inhibit CYP21A2, an enzyme involved in cortisol synthesis.[7] This off-target inhibition may explain some of the mineralocorticoid-related side effects observed with Abiraterone treatment.

Interaction with the Androgen Receptor (AR) by Metabolites

The active metabolite of Abiraterone, Δ4-abiraterone (D4A), has been shown to not only inhibit steroidogenic enzymes but also to act as an antagonist of the androgen receptor.[8]

Quantitative Data for Abiraterone Off-Target Interactions